

A Comparative Guide to the Biological Activity of 1-Methyl-Indazole Isomers

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-6-amine

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The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The substitution pattern on the indazole ring, including the position of a simple methyl group, can significantly influence the pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of 1-methyl-indazole isomers, drawing upon available experimental data for closely related analogs to highlight the importance of isomeric positioning in drug design and development. While direct comparative studies on the unadorned 1-methyl-indazole positional isomers are limited in publicly available literature, this guide synthesizes data from substituted analogs to provide valuable insights.

Comparative Biological Activity of Substituted 1-Methyl-Indazole Analogs

The biological activity of indazole derivatives is profoundly impacted by the placement of substituents on the bicyclic ring system. This is particularly evident in their roles as kinase inhibitors and anticancer agents. The following tables summarize the available quantitative data for substituted 1-methyl-indazole analogs and related compounds, illustrating how isomeric changes affect their potency against various biological targets.

Table 1: Anticancer Activity of 1-Methyl-Indazole Derivatives against Various Cancer Cell Lines

Compound ID	Structure/Substitution	Cancer Cell Line	Assay	IC50 (μM)	Reference
Compound 6o	1H-indazole-3-amine derivative	K562 (Chronic Myeloid Leukemia)	MTT Assay	5.15	[1][2]
HEK-293 (Normal Cell Line)	MTT Assay	33.2	[1][2]		
Compound 2f	Indazole derivative	4T1 (Breast Cancer)	In vitro antiproliferative assay	0.23–1.15	[3][4]
Compound 3e	2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog	SNB-75 (CNS Cancer)	NCI US Protocol	- (99.16% PGI)	[3]

PGI: Percentage Growth Inhibition

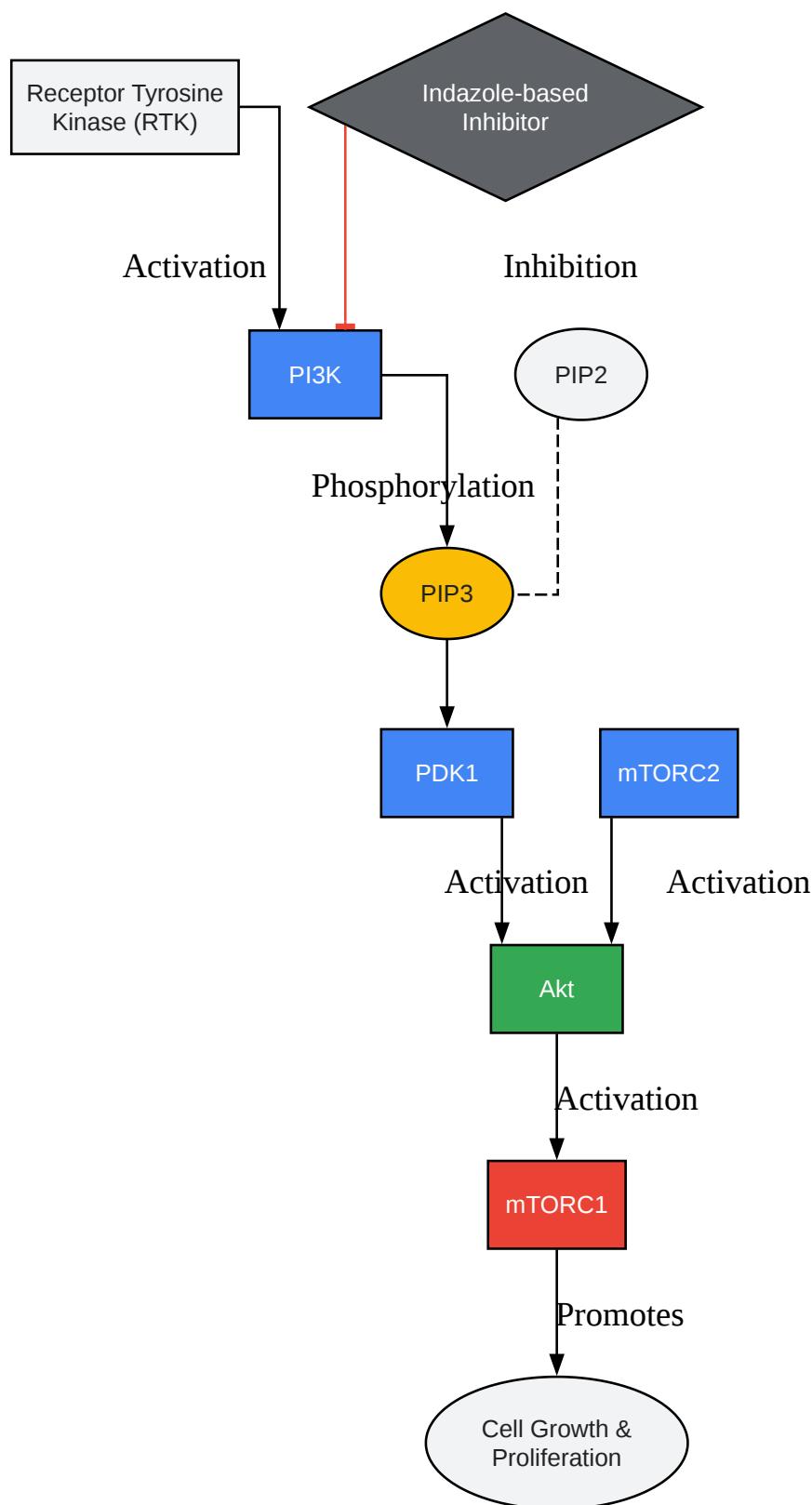
Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds

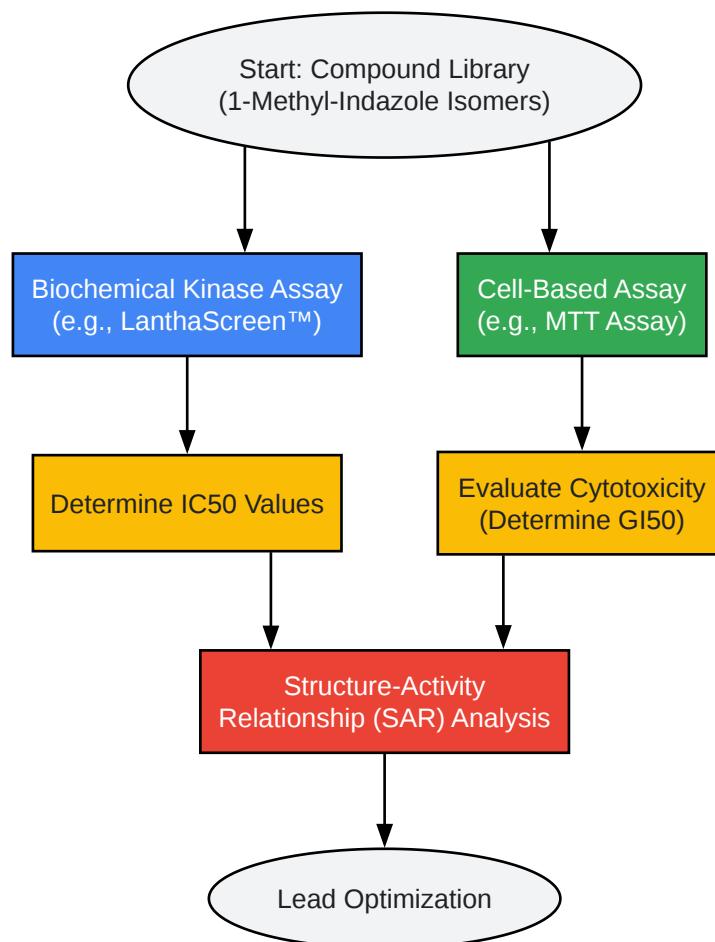
Compound ID	Primary Kinase Target	Assay	IC50 (nM)	Reference
C05	PLK4	LanthaScreen™ Eu Kinase Binding Assay	< 0.1	[5]
UNC2025	MER/FLT3	Luminescence-Based Kinase Assay	-	[6]
BMS-777607	MET	Not Specified	-	[6]
R428	AXL	Not Specified	-	[6]
Axitinib	VEGFR1, VEGFR2, VEGFR3, PDGFR β , c-Kit	Not Specified	0.1, 0.2, 0.1-0.3, 1.6, 1.7	[5]

Note: Direct comparative IC50 values for various simple 1-methyl-indazole isomers are not readily available in the reviewed literature. The data presented is for more complex derivatives containing the 1-methyl-indazole core, which underscores the therapeutic potential of this scaffold.

Key Signaling Pathways

Indazole derivatives are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent pathway targeted by many indazole-based kinase inhibitors is the PI3K/Akt/mTOR pathway.





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